molecular formula C16H19ClN2O B15198699 2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

Cat. No.: B15198699
M. Wt: 290.79 g/mol
InChI Key: OUEODVPKPRQETQ-CHWSQXEVSA-N
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Description

2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[321]octan-8-yl]-3-methylbenzonitrile is a complex organic compound with a unique structure that includes a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic ring system followed by the introduction of the chloro and nitrile groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The bicyclic ring system and the presence of functional groups like the hydroxy and nitrile groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile
  • 2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl]-3-methylbenzonitrile

Uniqueness

2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile is unique due to its specific stereochemistry and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79 g/mol

IUPAC Name

2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile

InChI

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13-/m1/s1

InChI Key

OUEODVPKPRQETQ-CHWSQXEVSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@@H]2CC(C3)(C)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O

Origin of Product

United States

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